molecular formula C14H13N3O3 B215351 Ethyl 2-(isonicotinoylamino)nicotinate

Ethyl 2-(isonicotinoylamino)nicotinate

Cat. No. B215351
M. Wt: 271.27 g/mol
InChI Key: OJTDSUMZGAJVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(isonicotinoylamino)nicotinate, also known as INA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. INA is a derivative of nicotinic acid, which is a precursor for the coenzyme NAD+. INA has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Mechanism of Action

The mechanism of action of Ethyl 2-(isonicotinoylamino)nicotinate is not fully understood, but it is believed to involve multiple pathways. One of the proposed mechanisms is the inhibition of NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. Ethyl 2-(isonicotinoylamino)nicotinate has also been shown to activate the AMPK pathway, which regulates cellular energy homeostasis and has been implicated in the anti-tumor activity of Ethyl 2-(isonicotinoylamino)nicotinate.
Biochemical and Physiological Effects
Ethyl 2-(isonicotinoylamino)nicotinate has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase, which protect cells from oxidative stress. Ethyl 2-(isonicotinoylamino)nicotinate has also been shown to reduce the levels of reactive oxygen species, which are known to contribute to various diseases, including cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl 2-(isonicotinoylamino)nicotinate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for various biochemical assays. It also exhibits a broad range of biological activities, which makes it a potential candidate for the development of new drugs.
However, there are also some limitations to the use of Ethyl 2-(isonicotinoylamino)nicotinate in lab experiments. One of the major limitations is its low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on Ethyl 2-(isonicotinoylamino)nicotinate. One area of interest is the development of new derivatives of Ethyl 2-(isonicotinoylamino)nicotinate with improved solubility and stability. Another area of research is the investigation of the potential applications of Ethyl 2-(isonicotinoylamino)nicotinate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the anti-viral activity of Ethyl 2-(isonicotinoylamino)nicotinate has recently been reported, and further research in this area may lead to the development of new anti-viral drugs.
Conclusion
In summary, Ethyl 2-(isonicotinoylamino)nicotinate is a synthetic compound that exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. Its mechanism of action is not fully understood, but it is believed to involve multiple pathways. Ethyl 2-(isonicotinoylamino)nicotinate has several advantages for lab experiments, but there are also some limitations to its use. Future research on Ethyl 2-(isonicotinoylamino)nicotinate may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of Ethyl 2-(isonicotinoylamino)nicotinate involves a multi-step process that starts with the reaction of isonicotinic acid with ethyl chloroformate to form ethyl isonicotinate. This intermediate is then reacted with 2-aminonicotinic acid to produce Ethyl 2-(isonicotinoylamino)nicotinate. The overall yield of this process is around 50%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

Ethyl 2-(isonicotinoylamino)nicotinate has been extensively studied for its potential applications in biomedical research. One of the major areas of interest is its anti-inflammatory activity. Ethyl 2-(isonicotinoylamino)nicotinate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglial cells. This activity makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Another area of research is the anti-tumor activity of Ethyl 2-(isonicotinoylamino)nicotinate. Several studies have shown that Ethyl 2-(isonicotinoylamino)nicotinate can inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. This activity is attributed to its ability to induce apoptosis and inhibit the expression of anti-apoptotic proteins.

properties

Product Name

Ethyl 2-(isonicotinoylamino)nicotinate

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

ethyl 2-(pyridine-4-carbonylamino)pyridine-3-carboxylate

InChI

InChI=1S/C14H13N3O3/c1-2-20-14(19)11-4-3-7-16-12(11)17-13(18)10-5-8-15-9-6-10/h3-9H,2H2,1H3,(H,16,17,18)

InChI Key

OJTDSUMZGAJVLP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

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